molecular formula C24H54NO+ B12058180 Tetrahexyl ammonnium hydrate

Tetrahexyl ammonnium hydrate

Cat. No.: B12058180
M. Wt: 372.7 g/mol
InChI Key: JCJNUSDBRRKQPC-UHFFFAOYSA-N
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Description

Tetrahexyl ammonium hydrate is a quaternary ammonium compound with the chemical formula ((C_6H_{13})_4N^+). It is known for its role as a phase-transfer catalyst, facilitating reactions between compounds in different phases (e.g., liquid-liquid or liquid-solid). This compound is particularly useful in organic synthesis due to its ability to enhance reaction rates and yields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahexyl ammonium hydrate can be synthesized through the quaternization of hexylamine with hexyl bromide, followed by hydration. The reaction typically involves:

    Quaternization: Hexylamine reacts with hexyl bromide in the presence of a base such as sodium hydroxide to form tetrahexyl ammonium bromide.

    Hydration: The resulting tetrahexyl ammonium bromide is then treated with water to form tetrahexyl ammonium hydrate.

Industrial Production Methods

Industrial production of tetrahexyl ammonium hydrate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Quaternization: Large quantities of hexylamine and hexyl bromide are reacted in industrial reactors.

    Purification: The crude product is purified through crystallization or distillation to obtain high-purity tetrahexyl ammonium bromide.

    Hydration: The purified bromide is then hydrated to produce tetrahexyl ammonium hydrate.

Chemical Reactions Analysis

Types of Reactions

Tetrahexyl ammonium hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.

    Substitution: It participates in nucleophilic substitution reactions, where the ammonium ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Produces tetrahexyl ammonium oxide.

    Reduction: Yields lower oxidation state ammonium compounds.

    Substitution: Results in various substituted ammonium compounds.

Scientific Research Applications

Tetrahexyl ammonium hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis to enhance reaction rates and yields.

    Biology: Employed in the study of ion transport and membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which tetrahexyl ammonium hydrate exerts its effects involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. The molecular targets include:

    Reactant Molecules: Enhances the solubility of reactants in different phases.

    Reaction Intermediates: Stabilizes reaction intermediates, leading to higher yields.

Comparison with Similar Compounds

Similar Compounds

    Tetrahexyl ammonium bromide: Similar in structure but lacks the hydrate component.

    Tetrabutyl ammonium bromide: Another quaternary ammonium compound with shorter alkyl chains.

    Tetraoctyl ammonium bromide: Similar structure with longer alkyl chains.

Uniqueness

Tetrahexyl ammonium hydrate is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its effectiveness as a phase-transfer catalyst compared to other similar compounds.

Properties

Molecular Formula

C24H54NO+

Molecular Weight

372.7 g/mol

IUPAC Name

tetrahexylazanium;hydrate

InChI

InChI=1S/C24H52N.H2O/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H2/q+1;

InChI Key

JCJNUSDBRRKQPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.O

Origin of Product

United States

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